molecular formula C17H21N3O2S2 B2612564 N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide CAS No. 1164491-43-3

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide

Cat. No.: B2612564
CAS No.: 1164491-43-3
M. Wt: 363.49
InChI Key: VGUDSSBAIQAOSV-ZCXUNETKSA-N
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Description

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the benzothiazole and piperidine intermediates through a thioether linkage, often using a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

The benzothiazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

Given its structural features, this compound might exhibit pharmacological activities such as enzyme inhibition or receptor modulation. Research could focus on its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for applications in electronics or nanotechnology.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiazole core could intercalate with DNA, disrupting cellular processes, while the piperidine moiety might enhance its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide share the piperidine moiety and are known for their pharmacological properties.

Uniqueness

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is unique due to the combination of the benzothiazole and piperidine structures, which could confer a distinct set of biological and chemical properties. This dual functionality might enhance its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-19-13-7-3-4-8-14(13)24-17(19)18-15(21)11-23-12-16(22)20-9-5-2-6-10-20/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUDSSBAIQAOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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